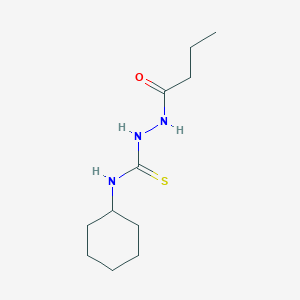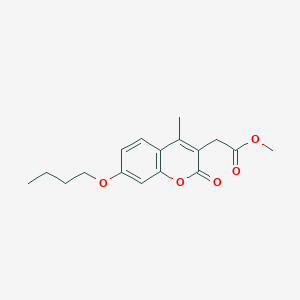
2-butyryl-N-cyclohexylhydrazinecarbothioamide
Overview
Description
2-butyryl-N-cyclohexylhydrazinecarbothioamide, commonly known as BC-11, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BC-11 is a thiosemicarbazone derivative that has been studied for its ability to inhibit the growth of cancer cells and its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of BC-11 involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, BC-11 can prevent the growth of cancer cells and potentially slow the progression of neurodegenerative diseases. Additionally, BC-11 has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
BC-11 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, BC-11 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. In neurodegenerative disease research, BC-11 has been shown to protect neurons from oxidative stress and inflammation, while also improving cognitive function and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BC-11 for lab experiments is its high purity and reliability, which allows for consistent and reproducible results. Additionally, BC-11 has been extensively studied for its potential therapeutic properties, making it a valuable compound for scientific research. However, one limitation of BC-11 is its potential toxicity at high concentrations, which requires careful dosing and monitoring in lab experiments.
Future Directions
There are several potential future directions for the study of BC-11 in scientific research. One area of focus is the development of BC-11 analogs with improved therapeutic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of BC-11 and its potential use in combination with other therapies for cancer and neurodegenerative diseases. Finally, the potential use of BC-11 in other areas of research, such as infectious diseases and autoimmune disorders, should also be explored.
Scientific Research Applications
BC-11 has been extensively studied for its potential use as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer research, BC-11 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. BC-11 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
1-(butanoylamino)-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c1-2-6-10(15)13-14-11(16)12-9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLGDTMHIITKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-cyclohexylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4735272.png)
![3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4735287.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)
![N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4735310.png)
![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)


![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)
